molecular formula C13H9BrF2MgO B12637070 Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide

Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide

Cat. No.: B12637070
M. Wt: 323.42 g/mol
InChI Key: ISTWTHWAYJDVOM-UHFFFAOYSA-M
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Description

Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide is a complex organic compound that combines magnesium, fluorine, bromine, and a benzene ring with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The preparation may involve the following steps:

    Formation of the Benzene Derivative: The initial step involves the synthesis of 1,4-difluoro-2-(phenoxymethyl)benzene through a series of reactions, including halogenation and etherification.

    Grignard Reaction: The next step involves the formation of a Grignard reagent by reacting magnesium with the benzene derivative in the presence of anhydrous ether.

    Bromination: Finally, the compound is brominated to introduce the bromide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process typically requires specialized equipment to handle reactive intermediates and maintain anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. The presence of the bromide group allows it to participate in substitution reactions, while the benzene ring and phenoxymethyl group can undergo various transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluoro-2-(phenoxymethyl)benzene: Lacks the magnesium and bromide groups but shares the core benzene structure.

    Magnesium;1,4-difluorobenzene;bromide: Similar structure but without the phenoxymethyl group.

    Magnesium;1,4-difluoro-2-(methoxymethyl)benzene;bromide: Similar structure with a methoxymethyl group instead of phenoxymethyl.

Uniqueness

Magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide is unique due to the combination of magnesium, fluorine, bromine, and the phenoxymethyl group. This unique combination imparts specific chemical properties that make it valuable for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C13H9BrF2MgO

Molecular Weight

323.42 g/mol

IUPAC Name

magnesium;1,4-difluoro-2-(phenoxymethyl)benzene;bromide

InChI

InChI=1S/C13H9F2O.BrH.Mg/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

ISTWTHWAYJDVOM-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=C(C=CC(=C2)F)F.[Mg+2].[Br-]

Origin of Product

United States

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